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Compound of Interest

Compound Name: 4-Chloro-2-trimethylsilylpyridine

Cat. No.: B170383 Get Quote

In the landscape of medicinal chemistry and materials science, pyridine scaffolds are of

paramount importance, forming the core of numerous pharmaceuticals and functional

materials.[1] The strategic functionalization of the pyridine ring is a central challenge that

dictates the efficiency of synthetic campaigns and the novelty of the resulting molecular

architectures. 4-Chloro-2-trimethylsilylpyridine has emerged as a particularly valuable

building block due to its unique bifunctional nature. The chloro-substituent at the C4 position

serves as a robust handle for a wide array of cross-coupling and nucleophilic substitution

reactions, while the trimethylsilyl (TMS) group at the C2 position offers a point of steric

influence and a latent site for further manipulation, such as protodesilylation.[2][3]

This guide provides a comprehensive overview of 4-Chloro-2-trimethylsilylpyridine, detailing

its chemical properties, synthesis, and reactivity. It is designed for researchers, scientists, and

drug development professionals, offering field-proven insights and detailed protocols to

leverage this reagent's full synthetic potential.

Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. The key properties of 4-
Chloro-2-trimethylsilylpyridine are summarized below.
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Property Value Reference(s)

CAS Number 139585-50-5 [4][5][6]

Molecular Formula C₈H₁₂ClNSi [4][5]

Molecular Weight 185.73 g/mol [4]

Boiling Point 205.1°C at 760 mmHg [5]

Density 1.03 g/cm³ [5]

Flash Point 77.8°C [5]

InChI Key
RLKBPYBYWSLVLF-

UHFFFAOYSA-N
[5]

Spectroscopic Data (Predicted)
While a published, peer-reviewed spectrum for this specific compound is not readily available,

its ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established principles of

pyridine and organosilane spectroscopy.[7][8] The TMS group typically appears as a sharp

singlet around 0 ppm in ¹H NMR and near 0 ppm in ¹³C NMR. The pyridine protons and

carbons are influenced by the electron-withdrawing chloro group and the silicon atom.
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

¹H NMR ~8.4 d H6 (ortho to N)

~7.3 d
H5 (meta to N, ortho

to Cl)

~7.2 dd
H3 (meta to N, ortho

to TMS)

~0.3 s (9H) -Si(CH₃)₃

¹³C NMR ~168 s
C2 (bearing TMS

group)

~151 s C6

~145 s C4 (bearing Cl group)

~125 s C5

~123 s C3

~ -1.0 s -Si(CH₃)₃

Note: Spectra are typically recorded in CDCl₃. Predicted values are for guidance and should be

confirmed experimentally.

Synthesis of 4-Chloro-2-trimethylsilylpyridine
The most direct synthesis of this reagent involves the regioselective silylation of 4-

chloropyridine. This is achieved through a deprotonation-silylation sequence, where the C2

position is preferentially metalated due to the inductive effect of the ring nitrogen, followed by

quenching with an electrophilic silicon source.[9]
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4-Chloropyridine

2-Lithio-4-chloropyridine
(In situ intermediate)

 1. n-BuLi, THF
 2. -78 °C, 1 h

4-Chloro-2-trimethylsilylpyridine

 1. TMSCl
 2. -78 °C to RT, 1 h
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Figure 1: Synthetic workflow for 4-Chloro-2-trimethylsilylpyridine.

Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for pyridine lithiation and silylation.[9]

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir

bar, a thermometer, and a nitrogen inlet, add 4-chloropyridine (1.0 eq) and anhydrous

tetrahydrofuran (THF, ~0.5 M).

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium

(n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal

temperature does not exceed -70 °C.

Stirring: Stir the resulting dark solution at -78 °C for 1 hour. At this stage, the reaction

progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR

for deuterium incorporation at the C2 position.

Silylation: Add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise to the reaction mixture at -78

°C.
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Warm-up and Quench: Allow the reaction to slowly warm to room temperature and stir for an

additional hour. Carefully quench the reaction by the slow addition of a saturated aqueous

solution of NH₄Cl.

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl

acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure. The crude product is then purified by flash column

chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the title

compound.

Reactivity and Synthetic Utility
The synthetic power of 4-Chloro-2-trimethylsilylpyridine lies in the orthogonal reactivity of its

two functional handles. The C4-chloro group is an excellent electrophile for metal-catalyzed

cross-coupling, while the C2-TMS group can be cleaved or used to modulate the ring's

electronic properties.

Suzuki Coupling
(R-B(OR)₂)

4-Aryl-2-TMS-pyridines

Buchwald-Hartwig
Amination (R₂NH)

4-Amino-2-TMS-pyridines

Stille Coupling
(R-SnBu₃)

4-Alkyl/Aryl-2-TMS-pyridines

Protodesilylation
(H⁺ or F⁻)

4-Chloropyridine

4-Chloro-2-trimethylsilylpyridine

Pd catalyst,
Base

Pd catalyst,
Base Pd catalyst TBAF or

HCl/MeOH
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Figure 2: Reactivity map illustrating the synthetic transformations of 4-Chloro-2-
trimethylsilylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions
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The C-Cl bond at the 4-position is a prime site for the formation of new carbon-carbon and

carbon-nitrogen bonds, which are fundamental transformations in drug discovery.

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl

linkages.[10][11] 4-Chloro-2-trimethylsilylpyridine can be readily coupled with a wide range

of aryl and heteroaryl boronic acids or esters. The presence of the TMS group generally does

not interfere with the catalytic cycle and can be retained or removed in a subsequent step.

General Protocol: Suzuki-Miyaura Coupling

Setup: In a reaction vial, combine 4-Chloro-2-trimethylsilylpyridine (1.0 eq), the desired

boronic acid/ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base

(e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

Reaction: Seal the vial and heat the mixture at 80-110 °C for 2-16 hours, monitoring by TLC

or LC-MS.

Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g.,

ethyl acetate). The combined organic layers are washed, dried, and concentrated.

Purification: The product is purified via column chromatography.

For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice.[12]

[13][14][15] This reaction allows for the coupling of the pyridine core with primary or secondary

amines, anilines, and other nitrogen nucleophiles, providing access to a diverse chemical

space.[16]

General Protocol: Buchwald-Hartwig Amination

Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃,

1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4

mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).

Reagents: Add 4-Chloro-2-trimethylsilylpyridine (1.0 eq) and the amine coupling partner

(1.2 eq).
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Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

and heat the sealed vial at 80-120 °C until the starting material is consumed.

Workup and Purification: Cool the reaction, filter through a pad of celite, and concentrate.

The residue is then purified by chromatography.

The Stille coupling offers a complementary method for C-C bond formation, utilizing

organostannane reagents.[17][18][19] This reaction is known for its tolerance of a wide variety

of functional groups and generally mild conditions.[20]

Pd(0)L₂

Ar-Pd(II)(Cl)L₂

 Oxidative
 Addition

Ar-Pd(II)(R)L₂

 Transmetalation

 Reductive
 Elimination

Ar-R Cl-SnBu₃

4-Cl-2-TMS-Py
(Ar-Cl)

R-SnBu₃
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Figure 3: Simplified catalytic cycle for a Stille cross-coupling reaction.

Protodesilylation: Unmasking the C2-Position
The trimethylsilyl group is not merely a spectator. It can be selectively removed under mild

conditions to yield the corresponding 2-unsubstituted pyridine.[21] This two-step sequence
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(silylation followed by functionalization at C4 and then desilylation) provides a synthetic route

that might otherwise be difficult to achieve due to regioselectivity issues.

General Protocol: Protodesilylation

Fluoride-Mediated: Dissolve the silylated pyridine (1.0 eq) in THF. Add a solution of

tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF) and stir at room temperature for

1-4 hours.

Acid-Mediated: Alternatively, dissolve the substrate in methanol or a THF/H₂O mixture and

treat with a catalytic amount of a strong acid like HCl.

Workup: Upon completion, perform a standard aqueous workup followed by extraction and

purification to obtain the desilylated 4-chloropyridine product.[22][23]

Applications in Drug Discovery and Complex
Molecule Synthesis
The ability to sequentially and selectively functionalize the C4 and C2 positions makes 4-
Chloro-2-trimethylsilylpyridine a powerful tool for building libraries of complex molecules.

The pyridine core is a privileged scaffold in drug design, and this reagent allows for the late-

stage introduction of diversity at two key vectors. For example, a Suzuki coupling at C4 could

install a large aryl group for binding in a hydrophobic pocket of a target protein, while the

subsequent removal of the TMS group could reveal a proton essential for a hydrogen bond

interaction. This strategic approach is crucial for optimizing lead compounds in drug

development programs.[24]

Safety and Handling
4-Chloro-2-trimethylsilylpyridine should be handled in a well-ventilated fume hood. It is

classified as acutely toxic if swallowed (H302). Appropriate personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Store the

compound in a tightly sealed container in a cool, dry place.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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